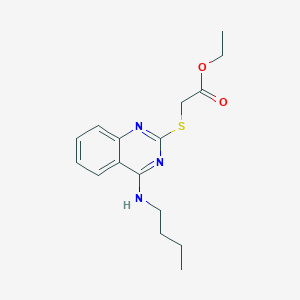
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of quinazoline derivatives with butylamine and ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: Known for their antimicrobial and anticancer activities.
Oxazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess diverse biological activities such as antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate stands out due to its unique combination of a quinazoline ring and a sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
生物活性
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The compound is synthesized through a reaction involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate. This reaction is crucial as it forms the thioether linkage essential for the biological activity of the compound. The general reaction can be summarized as follows:
Biological Activities
This compound exhibits a range of biological activities, primarily due to the quinazoline and thiazole moieties present in its structure. Key activities include:
- Anticancer Activity : Quinazoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazoline structures showed significant inhibition of cell proliferation in MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. Studies have shown that quinazoline derivatives possess antibacterial properties, making them potential candidates for treating infections .
- Anticonvulsant Effects : Some derivatives within the quinazoline class have been studied for their anticonvulsant properties, suggesting that this compound may also exhibit similar effects .
- Anti-inflammatory Properties : Certain quinazoline derivatives have shown promise as anti-inflammatory agents, which could be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
属性
IUPAC Name |
ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-5-10-17-15-12-8-6-7-9-13(12)18-16(19-15)22-11-14(20)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRTYDVHGBCNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














